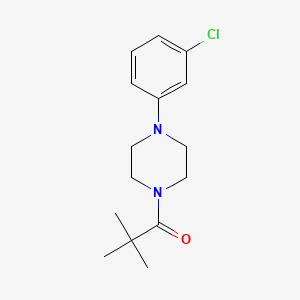
1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine, also known as CDP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual activity may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been shown to decrease the levels of corticosterone, a stress hormone that is elevated in anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in animal studies. However, there are also some limitations to its use. This compound is not very water-soluble, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the potential use of this compound as a cognitive enhancer in humans. Further studies are needed to determine the optimal dosage and duration of treatment for this application. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(2,2-dimethylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. This compound has also been reported to improve cognitive function and memory in animal studies. Additionally, this compound has shown potential as an antipsychotic agent in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-15(2,3)14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADBRNNAUIARRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3450385.png)
![methyl 2-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3450393.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3450397.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3450410.png)
![1-[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3450411.png)
![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B3450417.png)

![ethyl 1-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)piperidine-4-carboxylate](/img/structure/B3450438.png)
![2-methoxy-6-(3-methoxyphenyl)-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3450440.png)
![6-(4-chlorophenyl)-2-methoxy-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3450446.png)
![dimethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]terephthalate](/img/structure/B3450476.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3450480.png)
![ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3450488.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3450491.png)